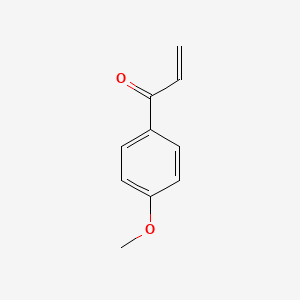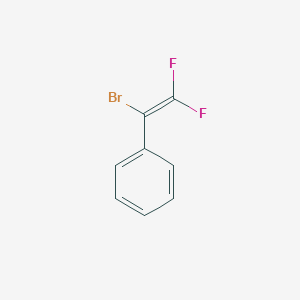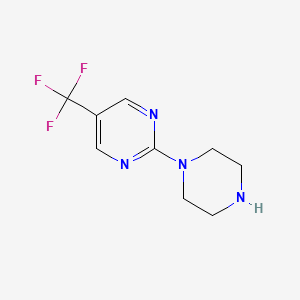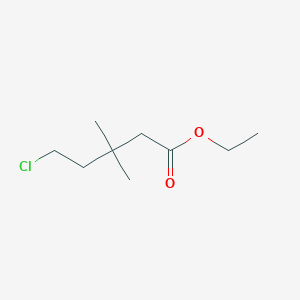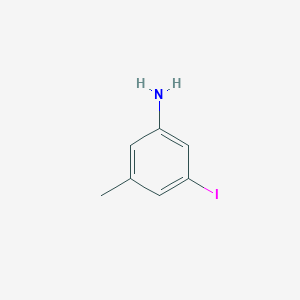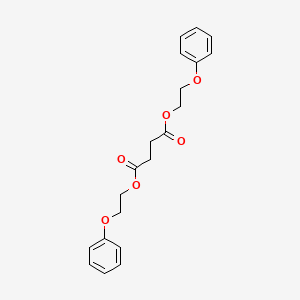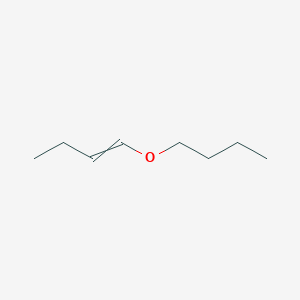
1-Butoxybut-1-ene
Vue d'ensemble
Description
“1-Butoxybut-1-ene” is a chemical compound with the molecular formula C8H16O . It is also known by other names such as (1E)-1-Butoxy-1-butene, (1E)-1-Butenyl butyl ether, and trans-1-Butene,1-butoxy- .
Molecular Structure Analysis
The molecular structure of “1-Butoxybut-1-ene” consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 128.212 Da and the monoisotopic mass is 128.120117 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Butoxybut-1-ene” include a molecular formula of C8H16O, an average mass of 128.212 Da, and a monoisotopic mass of 128.120117 Da . Other properties such as boiling point, melting point, and vapor pressure are not explicitly mentioned in the available resources.
Applications De Recherche Scientifique
Protonation in Acidic Zeolites : 1-Butoxybut-1-ene, as a butene isomer, is relevant in studies of protonation reactions on acidic zeolites. Research using density functional theory (DFT) has explored the protonation of but-1-ene, revealing insights into the formation of alkoxy species and the influence of olefin structure on these reactions (Corrêa & Mota, 2002).
Synchrotron Radiation FTIR Detection : Synchrotron radiation FTIR spectromicroscopy (SR-FTIR-SM) has been employed to map 1,1-Di(4-hydroxyphenyl)-2-cyrhetrenylbut-1-ene, a compound related to 1-Butoxybut-1-ene, based on its IR signature. This technique assists in studying the subcellular distribution of compounds, highlighting the potential of 1-Butoxybut-1-ene analogs in biological research (Clède et al., 2013).
In Situ IR Study of Sorbed Species : The sorption and reaction of but-1-ene over ferrierite samples, closely related to 1-Butoxybut-1-ene, have been studied using in situ IR spectroscopy. This research provides insights into the selectivity and sorption behavior of such compounds, which can be relevant to the study of 1-Butoxybut-1-ene (Meunier et al., 2002).
Catalytic Hydrogenation Studies : Studies on the catalytic hydrogenation of 3,4-epoxybut-1-ene, a compound structurally related to 1-Butoxybut-1-ene, have revealed insights into the isomerization and selective fission of the epoxide ring, which can inform the understanding of 1-Butoxybut-1-ene's reactivity (Fujitsu et al., 1982).
Oxygenated Compounds in Fuels and Biofuels : The study of ternary systems containing 1-Butoxybutane (related to 1-Butoxybut-1-ene) with propan-1-ol and 1-hex-1-ene or other hydrocarbons has provided valuable data for the development of fuels and biofuels, highlighting the potential applications of 1-Butoxybut-1-ene in this field (Alaoui et al., 2014).
Copolymer Degradation Studies : The degradation of various copolymers of ethylene with α-olefins, including but-1-ene (closely related to 1-Butoxybut-1-ene), offers insights into the selective removal of amorphous regions and branch inclusion in crystal structures, which can be relevant for material science applications of 1-Butoxybut-1-ene (Hosoda et al., 1990).
Thermal Gas-Phase Decomposition Studies : Research on the kinetics of gas-phase decomposition of 1,2-epoxybutane, a related compound to 1-Butoxybut-1-ene, has provided valuable data on the primary reaction products and the underlying reaction mechanisms, which can inform similar studies on 1-Butoxybut-1-ene (Flowers & Penny, 1975).
Liquid Density Studies for Biofuel Additives : The measurement of the density of 1-butoxybutane (a compound related to 1-Butoxybut-1-ene) under various temperatures and pressures provides crucial data for its application as a biofuel additive, which could extend to 1-Butoxybut-1-ene (Alaoui et al., 2011).
Propriétés
IUPAC Name |
1-but-1-enoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUYRFHWGPWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-1-enoxybutane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



